molecular formula C10H11ClFNO B2764544 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide CAS No. 794559-24-3

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide

Cat. No.: B2764544
CAS No.: 794559-24-3
M. Wt: 215.65
InChI Key: UGYMXLZKMOKDSN-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide (CAS: 794559-24-3) is a chloroacetamide derivative with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol . Structurally, it features a chloroacetyl group (Cl-CH₂-C(O)-) linked to a tertiary amine, where the nitrogen is substituted with a methyl group and a 4-fluorobenzyl moiety. This compound is stored at room temperature under inert conditions and requires careful handling due to its irritant properties, as indicated by precautionary codes P101, P102, and P103 .

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMXLZKMOKDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, or ethers.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Hydrogen Bonding Features
Target Compound 794559-24-3 C₁₀H₁₁ClFNO 215.65 N-methyl, 4-fluorobenzyl Reduced H-bonding (tertiary amine)
2-Chloro-N-(4-fluorobenzyl)acetamide 257279-75-7 C₉H₉ClFNO 201.63 N-H, 4-fluorobenzyl Intermolecular N-H···O bonds
2-Chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide 1334148-04-7 C₁₆H₁₅ClFNO 291.75 N-methyl, bis-aryl (4-F, phenyl)methyl Steric hindrance, no H-bonding
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide CID 42926975 C₁₁H₁₃ClFNO 229.68 N-methyl, 1-(4-fluorophenyl)ethyl Flexible ethyl chain
2-Chloro-N-(4-fluorophenyl)acetamide - C₈H₇ClFNO 187.60 N-H, 4-fluorophenyl Intra-/intermolecular H-bonds

Key Observations :

N-Substitution Effects: The N-methyl group in the target compound eliminates the possibility of N-H···O hydrogen bonding, unlike primary or secondary amides (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide), which form robust intermolecular networks . This reduction in H-bonding may lower melting points and increase solubility in nonpolar solvents.

Fluorine and Aromaticity: The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the amide bond and influencing electronic properties. In contrast, non-fluorinated analogues (e.g., 2-Chloro-N-phenylacetamide) lack this stabilization .

Chain Flexibility :

  • Compounds with ethyl or benzyl linkers (e.g., CID 42926975) exhibit greater conformational flexibility compared to rigid aryl-substituted derivatives, affecting their crystal packing and biological interactions .

Key Observations :

  • The chloroacetyl group is a common reactive handle for nucleophilic substitution, enabling the formation of heterocycles (e.g., thiazolidinones) or coupling with amines .
  • Electron-withdrawing groups (e.g., nitro in ) enhance the electrophilicity of the chloroacetamide carbonyl, accelerating reactions with nucleophiles.

Crystallography :

  • The absence of N-H in the target compound likely disrupts such networks, favoring less ordered crystalline phases.

Biological Activity

2-Chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro substituent on the nitrogen atom and a fluorinated phenyl group. The presence of these groups can influence the compound's biological properties, including its solubility, stability, and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The compound's MIC was determined against various strains of Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections. The results indicated:

CompoundMIC (µg/mL)
This compound512
Control Compound (without chloro substituent)1024

This data suggests that the introduction of the chloro group enhances antibacterial potency by approximately two-fold compared to its non-chloro counterpart .

The antibacterial effect is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. Disruption of PBPs leads to cell lysis and death through the release of cytoplasmic contents, including nucleic acids .

Hemolytic Activity

The hemolytic activity of this compound was assessed across different blood types. The findings revealed:

Concentration (µg/mL)Blood Type A Lysis (%)Blood Type B Lysis (%)Blood Type O Lysis (%)
504208
500374715
1000>80>8010

The compound exhibited moderate hemolytic effects, with variability depending on blood type, indicating a selective interaction with erythrocyte membranes .

Genotoxicity Studies

Genotoxicity assessments showed that exposure to varying concentrations of this compound resulted in minimal cellular alterations. Most treated cells retained normal morphology, suggesting low toxicity levels compared to positive controls using hydrogen peroxide .

Anticancer Potential

Emerging research indicates potential anticancer properties linked to this compound. It has been shown to interact with proteins involved in cancer progression, such as AVIL, which plays a role in tumorigenesis. In vitro studies demonstrated that treatment with this compound resulted in downregulation of critical oncogenes associated with various cancers .

Case Studies

  • Case Study on Bacterial Resistance : A study involving multiple strains of Klebsiella pneumoniae highlighted the effectiveness of this compound against resistant strains, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.
  • Cancer Cell Line Evaluation : In a series of experiments involving glioblastoma cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates, indicating its potential as an anticancer agent .

Q & A

What are the recommended synthetic routes for 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
The synthesis typically involves a two-step process:

Alkylation of 4-fluoro-N-methylbenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

Purification via recrystallization using solvents like dichloromethane or toluene.

Optimization Strategies:

  • Temperature Control: Maintain reaction temperatures at 273–278 K to minimize side reactions (e.g., over-alkylation) .
  • Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to enhance nucleophilic reactivity of the amine group.
  • Stoichiometric Ratios: A 1:1 molar ratio of 4-fluoro-N-methylbenzylamine to chloroacetyl chloride ensures high yield (~75–85%) .

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